Chemical structure of 6alpha-Methyl Hydrocortisone-d4 21-Acetate
Chemical structure of 6alpha-Methyl Hydrocortisone-d4 21-Acetate
An In-Depth Technical Guide to the Chemical Structure and Application of 6α-Methyl Hydrocortisone-d4 21-Acetate
Introduction
6α-Methyl Hydrocortisone-d4 21-Acetate is a high-purity, stable isotope-labeled synthetic corticosteroid. As a deuterated analog of a potent anti-inflammatory agent, its primary application is not therapeutic but rather as a critical tool in analytical and bioanalytical chemistry. Specifically, it serves as an internal standard for quantitative analysis by mass spectrometry (MS), a role essential for accuracy and precision in pharmacokinetic studies, clinical diagnostics, and drug development research. This guide provides a detailed examination of its chemical structure, the significance of its isotopic labeling, and its practical application in modern analytical workflows.
Part 1: Core Molecular Structure and Stereochemistry
The molecule is built upon the foundational pregnane steroid nucleus, a 21-carbon framework characteristic of corticosteroids. Its systematic IUPAC name is (6α,11β)-21-(Acetyloxy)-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione-d4.[1][2] To fully appreciate the compound, we must deconstruct its key structural features:
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Hydrocortisone Backbone: The core is hydrocortisone (cortisol), which features a double bond between carbons 4 and 5 (Δ4), keto groups at C3 and C20, and hydroxyl groups at C11 (β-configuration) and C17 (α-configuration).
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6α-Methyl Group: A methyl group is attached to the 6th carbon. The "α" designation indicates that this group projects below the plane of the steroid ring system. This modification is known to enhance glucocorticoid activity in the unlabeled therapeutic counterpart, methylprednisolone.[3]
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21-Acetate Ester: The hydroxyl group at the C21 position of the hydrocortisone side chain is esterified with acetic acid, forming an acetate group.[4][5] This modification can alter the molecule's solubility and absorption properties.[5]
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Stereochemistry: The molecule possesses eight defined stereocenters, leading to a highly specific three-dimensional conformation that is critical for its interaction with analytical systems and its co-elution with the non-labeled analyte.[6]
The precise arrangement of these functional groups dictates the molecule's chemical behavior and its utility as an analytical standard.
Part 2: Isotopic Labeling and Physicochemical Properties
The defining feature of this compound for researchers is its isotopic labeling. Four hydrogen atoms have been replaced by deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen.[7] This substitution minimally alters the chemical properties but increases the molecular weight, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.
Rationale for Deuterium Labeling: The use of stable isotope-labeled (SIL) compounds is considered the gold standard in quantitative mass spectrometry.[8] By adding a known quantity of the deuterated standard to a sample, it acts as an ideal internal reference. Because it is chemically almost identical to the analyte, the SIL standard experiences the same variations during sample preparation, chromatography, and ionization.[8][9] This co-eluting, chemically similar standard allows for the correction of matrix effects, ion suppression or enhancement, and variations in instrument response, thereby dramatically improving the accuracy, precision, and reproducibility of quantitative results.[7]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₀D₄O₆ | [1][2] |
| Molecular Weight | 422.55 g/mol | [1][2] |
| CAS Number (Unlabeled) | 1625-11-2 | [1][6][10][11] |
| Appearance | White to Off-White Solid | [10][11] |
| Melting Point | 208-210 °C | [10][11] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [10][11] |
| Systematic Name | (6α,11β)-21-(Acetyloxy)-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione-d4 | [1][2] |
Part 3: Application in Quantitative Bioanalysis
The primary role of 6α-Methyl Hydrocortisone-d4 21-Acetate is as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) assays.[7] Such assays are fundamental in determining the concentration of drugs and their metabolites in complex biological matrices like plasma, urine, or tissue.
The Workflow Principle: The process involves adding a precise amount of the deuterated IS to every sample, including calibration standards and quality controls, at the very beginning of the sample preparation process. The sample is then extracted, purified, and injected into the LC-MS system. The liquid chromatography step separates the analyte and the IS from other matrix components. Although they are separated from the matrix, the analyte and its deuterated IS have nearly identical retention times and will co-elute.[7] In the mass spectrometer, they are detected as distinct ions due to their mass difference (typically +4 Da for a d4-labeled standard). Quantification is achieved by calculating the ratio of the analyte's MS signal to the IS's MS signal, which is then plotted against the concentration to generate a calibration curve. This ratio-based method ensures that any sample loss or signal fluctuation affects both the analyte and the IS equally, canceling out the error.
Part 4: Experimental Protocol for Structural Verification
Verifying the identity, purity, and concentration of an analytical standard is a prerequisite for its use in validated assays. The following protocol outlines a standard approach for the characterization of 6α-Methyl Hydrocortisone-d4 21-Acetate.
Objective: To confirm the identity and assess the purity of 6α-Methyl Hydrocortisone-d4 21-Acetate using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
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Standard Preparation:
-
Accurately weigh approximately 1 mg of the standard.
-
Dissolve in a suitable solvent, such as methanol, to create a 1 mg/mL stock solution.
-
Perform serial dilutions to create working solutions at concentrations appropriate for LC-MS/MS analysis (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
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Rationale: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential impurities. A reverse-phase C18 column is standard for steroid analysis.[12] The mobile phase composition is chosen to ensure good retention and elution.[13]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
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Rationale: Electrospray ionization (ESI) in positive mode is typically effective for corticosteroids.[12] Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. A precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte (d4): Q1: 423.3 m/z → Q3: [Product Ion m/z] (e.g., fragment corresponding to loss of water and/or acetic acid).
-
Unlabeled Analog (d0): Q1: 419.3 m/z → Q3: [Same product ion as d4].
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and source temperature for maximum signal intensity.
-
-
Data Analysis and Acceptance Criteria:
-
Identity Confirmation: The retention time of the d4-standard should be nearly identical to its unlabeled counterpart, and the observed mass transitions must match the theoretical values.
-
Purity Assessment: Chromatographic purity should be >98% as determined by the peak area percentage at an appropriate UV wavelength (e.g., ~242 nm).[14]
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Isotopic Purity: The contribution of the unlabeled (d0) signal in the d4-standard should be minimal, ensuring it does not interfere with the quantification of the native analyte.
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Conclusion
6α-Methyl Hydrocortisone-d4 21-Acetate represents a convergence of synthetic organic chemistry and advanced analytical science. Its meticulously designed structure, featuring a stable isotopic label on a well-characterized corticosteroid framework, provides researchers with an indispensable tool for achieving the highest levels of accuracy in quantitative mass spectrometry. Understanding its core structure, the rationale behind its deuteration, and the proper analytical procedures for its use are fundamental to generating robust, reliable, and defensible data in regulated and research environments.
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Comparison of the analysis of corticosteroids using different techniques. PubMed. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
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Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
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HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column. SIELC Technologies. [Link]
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HPLC Method of Analysis for Dexamethasone and Prednisolone. SIELC Technologies. [Link]
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Hydrocortisone Acetate. NIST WebBook. [Link]
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HYDROCORTISONE ACETATE. precisionFDA. [Link]
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Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method. NIH. [Link]
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Hydrocortisone Acetate | C23H32O6 | CID 5744. PubChem, NIH. [Link]
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Product Name : 6α-Methyl Hydrocortisone-d4 21-Acetate. Pharmaffiliates. [Link]
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Hydrocortisone acetate. Wikipedia. [Link]
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UV-Vis Spectrum of Cortisone 21-Acetate. SIELC Technologies. [Link]
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